![molecular formula C18H20N6O4S B2544088 (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034201-39-1](/img/structure/B2544088.png)
(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d]oxazol-2-yl group, a pyrrolidin-2-yl group, a 4-methyl-4H-1,2,4-triazol-3-yl group, a sulfonyl group, and an azetidin-1-yl group. These groups are known to exhibit various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in pi-pi stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the nitrogen in the triazole and pyrrolidine rings could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase the compound’s stability and rigidity. The compound’s solubility would be influenced by the polar functional groups present .Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s unique structure suggests potential antitumor and anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2). Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Antimicrobial and Antibacterial Activity
Given the presence of both benzoxazole and triazole moieties, this compound may exhibit antimicrobial properties. It could be explored as a potential antibacterial agent against drug-resistant strains. Researchers have synthesized similar derivatives with promising results .
Anti-Inflammatory Effects
Imidazole-containing compounds often display anti-inflammatory activity. This compound’s structure suggests that it might modulate inflammatory pathways. Investigating its impact on inflammatory markers and cytokines could provide valuable insights .
Antioxidant Properties
The benzoxazole ring system has been associated with antioxidant effects. Evaluating the compound’s ability to scavenge free radicals and protect against oxidative stress could be worthwhile .
Ulcerogenic Activity
Although not commonly explored, compounds with similar structural features have been investigated for their ulcerogenic potential. Researchers could assess whether this compound affects gastric mucosa and contributes to ulcer formation .
Antidiabetic and Hypoglycemic Effects
Imidazole derivatives have been studied for their impact on blood glucose levels. Investigating this compound’s potential as an antidiabetic agent or its ability to enhance insulin sensitivity could be valuable .
Other Biological Activities
Beyond the mentioned applications, researchers could explore its effects on allergies, fever, and protozoal infections. Additionally, investigating its interactions with specific enzymes or receptors may reveal novel therapeutic targets.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-22-11-19-21-18(22)29(26,27)12-9-23(10-12)16(25)14-6-4-8-24(14)17-20-13-5-2-3-7-15(13)28-17/h2-3,5,7,11-12,14H,4,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRGCQAZSAGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.